molecular formula C6H16O4S B14570360 Methanesulfonic acid;2-methylbutan-2-ol CAS No. 61548-82-1

Methanesulfonic acid;2-methylbutan-2-ol

Cat. No.: B14570360
CAS No.: 61548-82-1
M. Wt: 184.26 g/mol
InChI Key: AMNNOCHFPMJHAB-UHFFFAOYSA-N
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Description

Properties

CAS No.

61548-82-1

Molecular Formula

C6H16O4S

Molecular Weight

184.26 g/mol

IUPAC Name

methanesulfonic acid;2-methylbutan-2-ol

InChI

InChI=1S/C5H12O.CH4O3S/c1-4-5(2,3)6;1-5(2,3)4/h6H,4H2,1-3H3;1H3,(H,2,3,4)

InChI Key

AMNNOCHFPMJHAB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)O.CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Methanesulfonic Acid

    Oxidation of Dimethyl Sulfide: One of the traditional methods involves the oxidation of dimethyl sulfide using oxygen from the air.

    Electrochemical Synthesis: A novel method involves the direct sulfonation of methane in an electrochemical reactor without adding peroxide initiators.

2-Methylbutan-2-ol

Scientific Research Applications

Mechanism of Action

Methanesulfonic Acid: : Methanesulfonic acid acts as a strong acid and can protonate various substrates, facilitating a range of chemical reactions. Its mechanism involves the donation of a proton (H⁺) to the substrate, which can lead to the formation of carbocations and subsequent reactions .

2-Methylbutan-2-ol: : The mechanism of action of 2-methylbutan-2-ol in its reactions often involves the formation of a carbocation intermediate. For example, in its reaction with hydrochloric acid, the hydroxyl group is protonated and leaves as water, forming a carbocation that is then attacked by a chloride ion to form tert-amyl chloride .

Comparison with Similar Compounds

Comparison of Methanesulfonic Acid with Similar Compounds

Key Competitors in Hydrometallurgy

MSA is compared to sulfuric acid (H₂SO₄), hydrochloric acid (HCl), nitric acid (HNO₃), and organic acids like acetic acid (CH₃COOH).

Table 1: Comparative Properties of MSA and Similar Acids
Property Methanesulfonic Acid Sulfuric Acid Hydrochloric Acid Acetic Acid
pKa −1.9 −3.0 −6.3 4.76
Salt Solubility Very high Moderate High Low
Environmental Impact Biodegradable Moderate Toxic fumes Low
Electrolysis Byproduct O₂ gas O₂ gas Cl₂ gas H₂ gas
Thermal Stability Up to 180°C Decomposes Volatile Stable
Advantages of MSA
  • High Salt Solubility : Methanesulfonate salts (e.g., Pb(CH₃SO₃)₂) exhibit higher solubility than sulfates, reducing scaling issues in hydrometallurgy .
  • Environmental Compliance : MSA meets REACH regulations, unlike alternatives like Cyanex 301 .
Limitations
  • Data Gaps: Limited phase diagrams and solubility data for ternary systems (e.g., MSA-salt-water) hinder process optimization .
  • Cost : Higher production costs compared to H₂SO₄, though new synthesis methods (e.g., Grillo process) aim to lower prices .

Comparison of 2-Methylbutan-2-ol with Similar Alcohols

Tertiary Alcohols of Interest

2-Methylbutan-2-ol is compared to structurally related tertiary alcohols, such as 2-methylpropan-2-ol (tert-butanol) and 2-methylpentan-2-ol.

Table 2: Tertiary Alcohols and Key Characteristics
Compound CAS Number Molecular Formula Key Features
2-Methylbutan-2-ol 75-85-4 C₅H₁₂O Urine metabolite; used in organic synthesis
2-Methylpropan-2-ol 75-65-0 C₄H₁₀O Solvent, fuel additive; higher volatility
2-Methylpentan-2-ol 590-36-3 C₆H₁₄O Industrial solvent; limited toxicity data

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